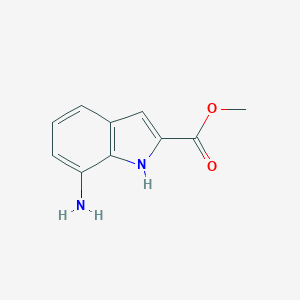

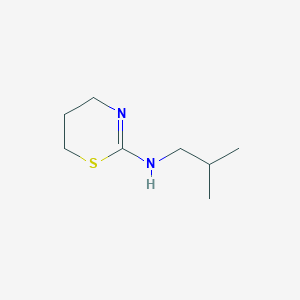

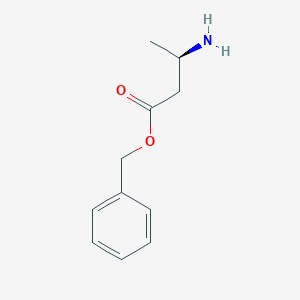

![molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3](/img/structure/B71917.png)

2-Methylbenzo[d]thiazol-7-ol

Übersicht

Beschreibung

2-Methylbenzo[d]thiazol-7-ol is an organic compound belonging to the benzothiazole family. This compound features a benzene ring fused with a thiazole ring, with a hydroxyl group at the 7th position and a methyl group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 2-methylbenzo[d]thiazol-7-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole-quinolinium derivatives have been found to possess bactericidal activity by inhibiting the ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

Thiazole derivatives have been found to interfere with bacterial quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemische Analyse

Biochemical Properties

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Cellular Effects

Thiazole derivatives have been shown to have a wide range of effects on cells, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some thiazole derivatives have shown antidepressant and anticonvulsant effects in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[d]thiazol-7-ol typically involves the cyclization of ortho-aminothiophenol derivatives with carboxylic acids or their derivatives. One common method includes:

Starting Materials: Ortho-aminothiophenol and acetic acid.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5).

Procedure: The mixture is heated to promote cyclization, forming the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylbenzo[d]thiazol-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 2-methylbenzo[d]thiazole-7,8-quinone.

Reduction: Formation of 2-methyl-7-hydroxy-1,2-dihydrobenzo[d]thiazole.

Substitution: Formation of halogenated derivatives like 2-methyl-7-bromo-benzo[d]thiazol-7-ol.

Wissenschaftliche Forschungsanwendungen

2-Methylbenzo[d]thiazol-7-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase (MAO) inhibitors.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methylbenzo[d]thiazol-5-ol

- 2-Methylbenzo[d]thiazol-6-ol

- 2-Methylbenzo[d]thiazol-4-ol

Uniqueness

2-Methylbenzo[d]thiazol-7-ol is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the hydroxyl group at the 7th position and the methyl group at the 2nd position provides distinct electronic and steric properties, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCUWTFDQWDODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

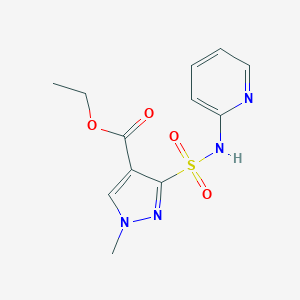

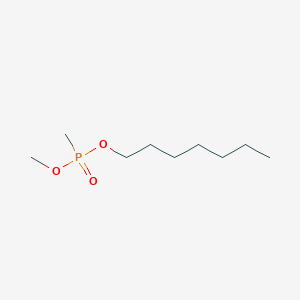

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)

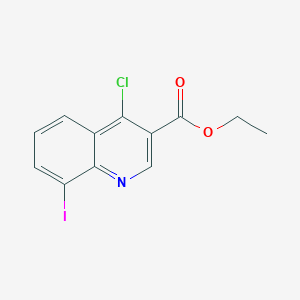

![4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine](/img/structure/B71860.png)

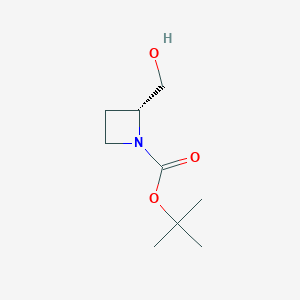

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)